molecular formula C9H7ClF2O3 B15200929 2,4-Difluoro-3,5-dimethoxybenzoyl chloride

2,4-Difluoro-3,5-dimethoxybenzoyl chloride

Cat. No.: B15200929
M. Wt: 236.60 g/mol
InChI Key: FASBSPHKXYQOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Functionalized Benzoyl Chlorides as Versatile Acylating Agents

Benzoyl chlorides are acyl chlorides derived from benzoic acid, characterized by their high reactivity which makes them excellent acylating agents. gunjalindustries.com Acylation is a fundamental process in organic synthesis that involves the introduction of an acyl group (R-C=O) into a molecule. Functionalized benzoyl chlorides are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of ketones, esters, amides, and anhydrides. gunjalindustries.comwisdomlib.org This versatility makes them crucial intermediates in numerous industrial applications.

In the pharmaceutical sector, these reagents are vital for constructing the core structures of many active pharmaceutical ingredients (APIs), including local anesthetics, antihistamines, and non-steroidal anti-inflammatory drugs (NSAIDs). gunjalindustries.com Similarly, the agrochemical industry relies on benzoyl chlorides for the efficient manufacture of complex herbicides, insecticides, and fungicides. gunjalindustries.com The high reactivity of the acyl chloride group facilitates the synthesis of these often intricate molecules. gunjalindustries.com The Friedel-Crafts acylation reaction, a classic method for forming aromatic ketones, frequently employs benzoyl chlorides in the presence of a Lewis acid catalyst to attach the benzoyl group to another aromatic ring. frontiersin.org The presence of substituents on the benzoyl chloride ring can significantly direct the regioselectivity and efficiency of such reactions, underscoring the importance of functionalized variants in targeted synthesis. acs.org

The Distinctive Role of Fluorine and Methoxy (B1213986) Substituents in Aromatic Systems for Chemical Reactivity and Selectivity

The introduction of fluorine and methoxy groups onto an aromatic ring imparts unique electronic properties that modify the reactivity of the benzoyl chloride functional group and the characteristics of the resulting products.

Fluorine Substituents: Fluorine is the most electronegative element, and its presence on a phenyl ring exerts a powerful electron-withdrawing inductive effect. nbinno.com This effect can significantly influence the reactivity of the acyl chloride. Fluorinated organic compounds have gained substantial attention in modern chemistry because they can confer unique properties such as enhanced metabolic stability, increased lipophilicity, and modified bioavailability. nbinno.com In drug discovery, for example, the incorporation of fluorine can improve a molecule's pharmacokinetic profile by blocking metabolic pathways or enhancing its ability to cross cell membranes. nbinno.com The strong carbon-fluorine bond also contributes to the thermal and chemical stability of the final products. nbinno.com

Methoxy Substituents: In contrast to fluorine, the methoxy group (–OCH₃) is generally considered an electron-donating group due to its ability to participate in resonance. The oxygen atom's lone pairs can delocalize into the aromatic π-system, increasing the electron density at the ortho and para positions. This electron-donating effect can influence the rate and regioselectivity of electrophilic aromatic substitution reactions. In the context of a benzoyl chloride, the methoxy groups can modulate the electrophilicity of the carbonyl carbon, thereby fine-tuning its reactivity towards nucleophiles.

The combination of strongly electron-withdrawing fluorine atoms and electron-donating methoxy groups in a single molecule, as seen in 2,4-Difluoro-3,5-dimethoxybenzoyl chloride, creates a complex electronic environment. This interplay allows for nuanced control over the molecule's reactivity and provides a pathway to highly specific and functionalized chemical structures.

Contextualization of this compound within Contemporary Aromatic Acyl Halide Chemistry

This compound is a specialized reagent that emerges from the need for precisely substituted building blocks in multi-step synthesis. Its utility is directly linked to its precursor, 2,4-Difluoro-3,5-dimethoxybenzoic acid. Research has detailed a synthetic route to this key acid, highlighting its role as an intermediate in the preparation of an impurity of moxifloxacin (B1663623), a quinolone antibiotic. researchgate.net This connection places the parent benzoyl chloride firmly within the context of pharmaceutical development and quality control.

The synthesis of the precursor acid, 2,4-Difluoro-3,5-dimethoxybenzoic acid, can be achieved from 2,3,4,5-tetrafluorobenzoic acid through a multi-step sequence involving nitration, methoxyl substitution, reduction of the nitro group, diazotization, and a final reduction. researchgate.net

The conversion of the resulting carboxylic acid to the target acyl chloride, this compound, can be accomplished using standard chlorinating agents. Reagents such as thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or oxalyl chloride ((COCl)₂) are commonly employed for this transformation. chemguide.co.ukresearchgate.net The reaction with thionyl chloride, for instance, is often advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify the purification of the desired acyl chloride. chemguide.co.uk

Table 1: Chemical Properties of 2,4-Difluoro-3,5-dimethoxybenzoic Acid (Precursor)

Property Value
Molecular Formula C₉H₈F₂O₄
Molecular Weight 218.15 g/mol
Appearance Solid
Synthesis Starting Material 2,3,4,5-tetrafluorobenzoic acid

| Primary Application | Intermediate for a moxifloxacin impurity researchgate.net |

Table 2: Common Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides

Reagent Chemical Formula Byproducts Phase of Byproducts
Thionyl Chloride SOCl₂ SO₂, HCl Gas
Oxalyl Chloride (COCl)₂ CO₂, CO, HCl Gas
Phosphorus(V) Chloride PCl₅ POCl₃, HCl Liquid, Gas

Table of Mentioned Compounds

Compound Name
This compound
2,4-Difluoro-3,5-dimethoxybenzoic acid
2,3,4,5-tetrafluorobenzoic acid
Moxifloxacin
Thionyl chloride
Oxalyl chloride
Phosphorus(V) chloride
Phosphorus(III) chloride
Sulfur dioxide
Hydrogen chloride
Phosphoryl chloride

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClF2O3

Molecular Weight

236.60 g/mol

IUPAC Name

2,4-difluoro-3,5-dimethoxybenzoyl chloride

InChI

InChI=1S/C9H7ClF2O3/c1-14-5-3-4(9(10)13)6(11)8(15-2)7(5)12/h3H,1-2H3

InChI Key

FASBSPHKXYQOJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)Cl)F)OC)F

Origin of Product

United States

Synthetic Methodologies for 2,4 Difluoro 3,5 Dimethoxybenzoyl Chloride

Historical and Current Approaches to the Synthesis of Aromatic Acyl Chlorides

The conversion of aromatic carboxylic acids to their corresponding acyl chlorides is a fundamental transformation in organic synthesis. Acyl chlorides are valuable reactive intermediates, widely used in acylation reactions to form esters, amides, and ketones. americanpharmaceuticalreview.comwikipedia.org

Carboxylic Acid Chlorination Strategies: Optimization of Reagents and Conditions

The most direct and common method for the preparation of aromatic acyl chlorides is the chlorination of the corresponding carboxylic acid. sciencemadness.org Several reagents have been developed for this purpose, each with its own advantages and specific applications.

Thionyl Chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides due to its effectiveness and the convenient removal of byproducts. chemguide.co.uklibretexts.orgcommonorganicchemistry.com The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which can be easily removed from the reaction mixture. libretexts.orgchemguide.co.uk The reaction is often performed neat or in an inert solvent. commonorganicchemistry.com For instance, 2-chloro-4,5-difluoro-3-methylbenzoic acid is converted to its acyl chloride by refluxing with thionyl chloride.

Phosphorus Pentachloride (PCl₅) is another classic reagent for this transformation. chemguide.co.ukchemguide.co.uk It reacts with carboxylic acids, typically in the cold, to yield the acyl chloride and phosphorus oxychloride (POCl₃). chemguide.co.uk The products can then be separated by fractional distillation. chemguide.co.uk

Oxalyl Chloride ((COCl)₂) is a milder and more selective reagent compared to thionyl chloride and phosphorus halides. wikipedia.orgsciencemadness.org It is often used with a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.org The reaction proceeds under mild conditions and is particularly useful for substrates sensitive to harsher reagents. researchgate.net

The choice of chlorinating agent often depends on the substrate's reactivity and the desired reaction conditions. The following table summarizes these common reagents.

ReagentTypical ConditionsByproductsAdvantages
Thionyl Chloride (SOCl₂)Reflux, often neatSO₂, HCl (gases)Gaseous byproducts are easily removed
Phosphorus Pentachloride (PCl₅)Cold reactionPOCl₃, HClEffective for many substrates
Oxalyl Chloride ((COCl)₂)Room temperature, with catalytic DMFCO, CO₂, HCl (gases)Mild and selective conditions

Alternative Synthetic Routes to Benzoyl Chloride Derivatives

One such method involves the partial hydrolysis of benzotrichloride (B165768) derivatives. sciencemadness.org Benzotrichlorides can be synthesized from the corresponding toluenes via free-radical chlorination. Subsequent controlled hydrolysis yields the benzoyl chloride.

Another approach is the chlorination of benzaldehydes or benzyl (B1604629) alcohols. sciencemadness.org For example, benzaldehyde (B42025) can be treated with chlorine to produce benzoyl chloride. prepchem.com Additionally, the reaction of benzene (B151609) with phosgene (B1210022) or a combination of carbon monoxide and chlorine can also yield benzoyl chloride, though this is less common in laboratory settings.

Strategies for the Introduction of Fluorine Atoms onto Aromatic Rings Pertinent to 2,4-Difluoro-3,5-dimethoxybenzoyl chloride Precursors

The introduction of fluorine atoms into aromatic rings is a critical area of organic synthesis, driven by the significant impact of fluorine on the physicochemical and biological properties of molecules. nih.govacs.org For the synthesis of precursors to this compound, methods for introducing fluorine onto an already substituted benzene ring are of paramount importance.

Electrophilic and Nucleophilic Fluorination Techniques

Electrophilic Fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F⁺"). wikipedia.orgalfa-chemistry.com A variety of N-F reagents have been developed for this purpose, offering safer and more manageable alternatives to elemental fluorine. wikipedia.orgsigmaaldrich.com These reagents typically feature an electron-withdrawing group attached to the nitrogen atom, which polarizes the N-F bond and makes the fluorine atom electrophilic. wikipedia.org Examples of such reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ (F-TEDA-BF₄). alfa-chemistry.com Electrophilic fluorination is particularly effective for activated aromatic rings. researchgate.netacs.org

Nucleophilic Aromatic Substitution (SNAr) for fluorination involves the displacement of a suitable leaving group on an activated aromatic ring by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). nih.govrsc.org The aromatic ring must be activated by electron-withdrawing groups ortho and/or para to the leaving group. This method is a cornerstone of industrial aromatic fluorination. rsc.org Microwave irradiation can be used to accelerate these reactions. nih.gov

The following table provides a comparison of these two fundamental fluorination techniques.

TechniqueReagent TypeSubstrate RequirementKey Features
Electrophilic FluorinationElectrophilic ("F⁺") source (e.g., NFSI, Selectfluor™)Electron-rich aromatic ringsDirect C-H fluorination possible
Nucleophilic Aromatic SubstitutionNucleophilic (F⁻) source (e.g., KF, CsF)Electron-deficient aromatic rings with a good leaving groupWidely used in industry

Late-Stage Fluorination Methodologies

Late-stage fluorination refers to the introduction of a fluorine atom into a complex molecule at a late step in the synthetic sequence. nih.govacs.orgacs.org This strategy is highly desirable in medicinal chemistry and for the synthesis of PET imaging agents, as it allows for the rapid generation of fluorinated analogues of biologically active compounds. nih.govrsc.orgrsc.org These methods often employ novel reagents and catalytic systems to achieve high selectivity and functional group tolerance under mild conditions. acs.org While a detailed discussion of all late-stage fluorination methods is beyond the scope of this article, it is an active area of research that offers potential future routes to complex molecules like this compound.

Methodologies for Installing Methoxy (B1213986) Groups on Aromatic Scaffolds

The introduction of methoxy groups onto an aromatic ring can be achieved through various methods, depending on the nature of the aromatic substrate and the desired substitution pattern.

A common and effective method is the nucleophilic aromatic substitution of a suitable leaving group, such as a halide or a nitro group, with sodium methoxide (B1231860). This reaction is particularly facile when the aromatic ring is activated by electron-withdrawing groups. For instance, in the synthesis of a precursor to this compound, fluorine atoms on a tetrafluorinated benzoic acid are displaced by methoxide ions.

Copper-catalyzed methoxylation of aryl halides has emerged as a powerful tool for the synthesis of aryl methyl ethers. chemistryviews.org These methods often employ a copper catalyst, a ligand, and a base, and can be applied to a broader range of substrates, including those that are not activated towards nucleophilic aromatic substitution. google.com

Anodic methoxylation represents an electrochemical approach where an aromatic compound is oxidized at an anode in the presence of methanol (B129727) to introduce methoxy groups. taylorfrancis.com This method can provide access to unique substitution patterns.

The following table summarizes these methodologies for introducing methoxy groups.

MethodologyReagentsSubstrateKey Features
Nucleophilic Aromatic SubstitutionSodium methoxideActivated aryl halides/nitro compoundsEfficient for electron-deficient rings
Copper-Catalyzed MethoxylationAryl halide, methanol/methoxide, Cu catalyst, ligand, baseWide range of aryl halidesGood functional group tolerance
Anodic MethoxylationAromatic compound, methanol, electrochemical cellVarious aromatic compoundsElectrochemical method

Convergent and Divergent Synthetic Pathways for this compound

The reported synthesis of the precursor, 2,4-Difluoro-3,5-dimethoxybenzoic acid, follows a linear synthetic pathway rather than a convergent or divergent one. A linear synthesis involves the sequential modification of a starting material through a series of steps to arrive at the final product.

The established linear route commences with 2,3,4,5-tetrafluorobenzoic acid and proceeds through five distinct chemical transformations to yield 2,4-Difluoro-3,5-dimethoxybenzoic acid. researchgate.net This multi-step process includes nitration, regioselective methoxylation, reduction of a nitro group, diazotization, and a final reduction step. researchgate.net The resulting benzoic acid derivative can then be converted to this compound in a final chlorination step. Common reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comaskiitians.com

While a dedicated convergent synthesis has not been described in the literature, such a strategy could hypothetically involve the preparation of a highly substituted aniline (B41778) or phenol (B47542) derivative containing the difluoro-dimethoxy pattern, which would then be coupled with a C1 synthon to introduce the carboxyl functionality late in the sequence. Divergent strategies are less applicable for the synthesis of a single target molecule but could be envisioned to produce a library of related benzoyl chloride derivatives from a common intermediate.

The 2,4-Difluoro-3,5-dimethoxybenzoyl moiety, accessed via its precursor 2,4-Difluoro-3,5-dimethoxybenzoic acid, serves as a key intermediate in the synthesis of complex heterocyclic structures. Notably, it has been identified as a crucial building block for preparing a specific impurity of Moxifloxacin (B1663623), a fourth-generation fluoroquinolone antibiotic. researchgate.net

In this context, the this compound would function as a reactive acylating agent. Its incorporation into a larger molecular framework, such as a quinolone core, would likely proceed through an acylation reaction with an appropriate amine or other nucleophilic functional group on the partner molecule. The unique substitution pattern of the benzoyl moiety—with two electron-withdrawing fluorine atoms and two electron-donating methoxy groups—can significantly influence the electronic properties and biological activity of the final complex architecture.

The synthesis of the advanced intermediate, 2,4-Difluoro-3,5-dimethoxybenzoic acid, is an excellent example of chemo- and regioselective transformations. The selectivity at each stage is critical for the successful construction of the desired substitution pattern on the aromatic ring. researchgate.net

The key steps are:

Nitration: The synthesis begins with the nitration of 2,3,4,5-tetrafluorobenzoic acid. Due to the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group, this electrophilic aromatic substitution requires strong conditions (concentrated nitric and sulfuric acid) and proceeds with high regioselectivity to yield 6-nitro-2,3,4,5-tetrafluorobenzoic acid. researchgate.net

Methoxylation: The subsequent reaction with sodium methoxide is a nucleophilic aromatic substitution. This step demonstrates remarkable regioselectivity, as the methoxide ions preferentially displace the fluorine atoms at positions 3 and 5 to afford 3,5-dimethoxy-6-nitro-2,4-difluorobenzoic acid. This selectivity is governed by the electronic activation provided by the flanking nitro and carboxyl groups. researchgate.net

Nitro Group Reduction: The selective reduction of the nitro group to an amine is achieved through catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. This transformation is highly chemoselective, as the nitro group is reduced in preference to the carboxylic acid function or the aromatic ring. researchgate.net

Diazotization and Reduction: The final steps involve the conversion of the newly formed amino group into a diazonium salt using sodium nitrite (B80452) and hydrochloric acid, followed by a reductive deamination (hydrodediazoniation) using hypophosphorous acid to remove the functionality from the ring, yielding the target 2,4-Difluoro-3,5-dimethoxybenzoic acid. researchgate.net

The following table summarizes the synthetic sequence for the precursor acid:

StepStarting MaterialReagentsProductYieldSelectivity Type
12,3,4,5-Tetrafluorobenzoic acidHNO₃, H₂SO₄6-Nitro-2,3,4,5-tetrafluorobenzoic acid77%Regioselective
26-Nitro-2,3,4,5-tetrafluorobenzoic acidMeONa, MeOH3,5-Dimethoxy-6-nitro-2,4-difluorobenzoic acid75%Regioselective
33,5-Dimethoxy-6-nitro-2,4-difluorobenzoic acidH₂, Pd/C, MeOH6-Amino-3,5-dimethoxy-2,4-difluorobenzoic acid-Chemoselective
4 & 56-Amino-3,5-dimethoxy-2,4-difluorobenzoic acid1. HCl, NaNO₂ 2. H₃PO₂2,4-Difluoro-3,5-dimethoxybenzoic acid-Chemoselective

Yields for steps 3-5 were not explicitly detailed in the reference. researchgate.net

Considerations for Scalable Synthesis of this compound

The scalable synthesis of this compound requires careful consideration of the two main stages: the preparation of the precursor acid and its final conversion to the acyl chloride.

For the synthesis of 2,4-Difluoro-3,5-dimethoxybenzoic acid, several factors impact its industrial-scale production:

Reagent Handling: The use of hazardous and corrosive reagents such as concentrated sulfuric and nitric acids necessitates specialized corrosion-resistant reactors and robust safety protocols. researchgate.net Similarly, the use of hypophosphorous acid and sodium nitrite requires careful handling and waste management strategies.

Reaction Conditions: The nitration step is conducted at an elevated temperature, while the catalytic hydrogenation is performed under a pressure of 1.0 MPa. researchgate.net Both conditions require engineered controls and specialized equipment (pressure reactors) to ensure safety and process consistency on a large scale.

Catalyst Management: The use of Pd/C catalyst for hydrogenation is common in industrial processes. Scalable synthesis requires efficient systems for catalyst filtration, recovery, and recycling to manage costs and minimize heavy metal contamination in the product.

For the final conversion of the carboxylic acid to this compound, standard industrial procedures are applicable:

Chlorinating Agent: Thionyl chloride (SOCl₂) is a common, effective, and relatively inexpensive reagent for this transformation and is widely used in industrial settings. askiitians.comgoogle.com

Byproduct Management: The reaction with thionyl chloride generates gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). doubtnut.com A large-scale setup must include an efficient off-gas scrubbing system to neutralize these corrosive and toxic gases.

Anhydrous Conditions: The reaction is sensitive to moisture, as water will hydrolyze the benzoyl chloride product back to the carboxylic acid. echemi.com Therefore, the process must be run under strictly anhydrous conditions, which requires dry reagents and solvents and a well-controlled reactor environment.

Purification: The final product is typically purified by vacuum distillation, a standard and scalable unit operation in the chemical industry, to achieve high purity. google.com

Mechanistic Investigations of 2,4 Difluoro 3,5 Dimethoxybenzoyl Chloride Reactivity

Electronic and Steric Effects of Fluoro and Methoxy (B1213986) Substituents on the Reactivity Profile of 2,4-Difluoro-3,5-dimethoxybenzoyl chloride

The four substituents on the aromatic ring of this compound exert competing electronic and steric effects that collectively determine its reactivity. The fluoro groups are electron-withdrawing via the inductive effect (-I) but electron-donating through resonance (+R), though the inductive effect is generally dominant for halogens. researchgate.net Conversely, the methoxy groups are strongly electron-donating via resonance (+R) and weakly electron-withdrawing inductively (-I). researchgate.net

Linear free energy relationships (LFERs), most notably the Hammett equation, provide a quantitative framework for understanding the influence of meta and para substituents on reaction rates and equilibria. ic.ac.ukic.ac.uk The Hammett equation is expressed as:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.

In the context of benzoyl chloride solvolysis, the sign and magnitude of ρ offer mechanistic insights.

A large negative ρ value indicates the buildup of positive charge in the transition state, which is characteristic of an SN1-like mechanism where the formation of the acylium cation is stabilized by electron-donating groups.

A positive ρ value suggests the buildup of negative charge in the transition state, as seen in the SN2-like addition-elimination mechanism, where the attack by a nucleophile is facilitated by electron-withdrawing groups that increase the carbonyl carbon's electrophilicity. beilstein-journals.org

SubstituentPositionHammett Constant (σp)Hammett Constant (σm)Nature of Effect
-Fpara+0.06-Weakly withdrawing
-Fmeta-+0.34Withdrawing
-OCH3para-0.27-Donating
-OCH3meta-+0.12Weakly withdrawing

Data sourced from common physical organic chemistry tables.

The 2-fluoro and 3-methoxy groups are ortho and meta to the benzoyl group, respectively, while the 4-fluoro and 5-methoxy groups are meta and para, respectively, relative to other substituents but not directly to the reaction center in the standard Hammett sense. The combined influence of two strongly withdrawing fluoro groups (one ortho, one meta-like) and two donating methoxy groups (one meta-like, one para-like) creates a complex electronic environment that may not fit a simple Hammett correlation and could lead to borderline mechanistic behavior.

Substituents at the ortho position (e.g., the 2-fluoro group) often cause deviations from the behavior predicted by Hammett plots due to the "ortho-effect." wikipedia.org This effect is a combination of steric and electronic factors not present in meta and para isomers.

Steric Hindrance: The 2-fluoro group can sterically hinder the approach of a nucleophile to the carbonyl carbon, potentially slowing down an SN2-like reaction. nih.gov

Solvent Effects on the Reaction Kinetics and Pathways of this compound

The choice of solvent has a profound impact on both the rate and the mechanism of benzoyl chloride solvolysis. Solvent properties are typically described by their ionizing power (polarity) and nucleophilicity. The Grunwald-Winstein equation is often used to correlate solvolysis rates with these solvent parameters. rsc.org

Polar Protic and High Ionizing Power Solvents: Solvents with high ionizing power, such as water, formic acid, and fluorinated alcohols (e.g., TFE, HFIP), are effective at stabilizing charged intermediates. mdpi.com This stabilization favors the SN1-like pathway by lowering the energy barrier for the formation of the acylium cation and the chloride anion. mdpi.com

Nucleophilic Solvents: Solvents that are also good nucleophiles (e.g., aqueous ethanol, aqueous acetone) can directly participate in the rate-determining step. In these media, the SN2-like addition-elimination mechanism is often favored, as the solvent's nucleophilic attack on the carbonyl carbon is a key step. uni.edu

The reactivity of this compound is expected to be highly sensitive to the solvent system. In a highly ionizing but weakly nucleophilic solvent like 97% HFIP, the reaction would likely be pushed toward a dissociative, SN1-like mechanism. mdpi.com In contrast, in a more nucleophilic solvent like 80% ethanol/water, an associative, SN2-like or borderline mechanism would be more probable. The balance of electron-donating (methoxy) and electron-withdrawing (fluoro) groups makes this compound a candidate for significant mechanistic shifts depending on the solvent environment.

SolventGeneral TypeDominant PropertyFavored Mechanism for Benzoyl Chlorides
Hexafluoroisopropanol (HFIP)Fluorinated AlcoholHigh Ionizing Power, Low NucleophilicitySN1-like (Dissociative)
Trifluoroethanol (TFE)Fluorinated AlcoholHigh Ionizing Power, Low NucleophilicitySN1-like / Borderline
Formic AcidCarboxylic AcidHigh Ionizing PowerSN1-like / Borderline
Ethanol/Water MixturesAqueous AlcoholModerate Ionizing Power, NucleophilicSN2-like / Borderline
Acetone/Water MixturesAqueous KetoneModerate Ionizing Power, NucleophilicSN2-like (Addition-Elimination)

Grunwald-Winstein Equation Application for Mechanistic Insights

The Grunwald-Winstein equation is a valuable tool for investigating the mechanism of solvolysis reactions by correlating the rate constant (k) of a reaction with the ionizing power (Y) and the nucleophilicity (N) of the solvent. The extended Grunwald-Winstein equation is given by:

log(k/k₀) = mY + lN

where k₀ is the rate constant in a reference solvent (80% ethanol/20% water), 'm' is the sensitivity of the substrate to the solvent's ionizing power, and 'l' is its sensitivity to the solvent's nucleophilicity.

For benzoyl chlorides, the 'm' and 'l' values provide insights into the transition state structure. A high 'm' value (close to 1.0) is indicative of a dissociative (SN1-like) mechanism with a significant buildup of positive charge at the acyl carbon in the transition state. Conversely, a high 'l' value suggests an associative (SN2-like) mechanism where the nucleophilic participation of the solvent is crucial.

In the case of this compound, the two methoxy groups at the 3- and 5-positions are expected to have a significant electronic effect. Studies on 3,5-dimethoxybenzoyl chloride have shown that it undergoes solvolysis through a dual mechanism, shifting between unimolecular and bimolecular pathways depending on the solvent's characteristics. sigmaaldrich.com The inductive electron-withdrawing effect of the two meta-methoxy groups can influence the stability of a potential acylium ion intermediate.

The two fluorine atoms at the 2- and 4-positions will primarily exert a strong electron-withdrawing inductive effect, which would destabilize a carbocationic intermediate, thereby disfavoring an SN1-type mechanism. However, the fluorine at the 4-position can also exert a +M (mesomeric) effect, donating electron density through resonance, which could partially counteract the inductive effect. The fluorine at the 2-position will also introduce a steric hindrance effect. The solvolysis of 2,6-difluorobenzoyl chloride has been studied, and the results are consistent with a spectrum of SN2-SN1 mechanisms with variations in nucleophilic solvent assistance. mdpi.com

Given these competing effects, it is plausible that the solvolysis of this compound would exhibit a mechanism that is highly sensitive to the solvent system. A detailed Grunwald-Winstein analysis would be necessary to quantify the 'm' and 'l' values and precisely delineate the mechanistic pathway across a range of solvents. It is anticipated that in highly ionizing, weakly nucleophilic solvents, a more dissociative mechanism might be observed, while in more nucleophilic solvents, an associative pathway would likely dominate.

Table 1: Expected Trends in Grunwald-Winstein Parameters for Substituted Benzoyl Chlorides

CompoundSubstituent EffectsExpected 'm' ValueExpected 'l' ValuePredominant Mechanism
Benzoyl chlorideReference~0.5~1.5SN2-like
4-Methoxybenzoyl chlorideStrong electron-donatingHigh (~0.9)Low (~0.3)SN1-like
4-Nitrobenzoyl chlorideStrong electron-withdrawingLow (~0.3)High (~1.7)SN2-like
This compoundCompeting inductive and resonance effectsIntermediateIntermediateHighly solvent-dependent

Note: The values for this compound are hypothetical and represent an educated prediction based on the effects of the substituents.

Non-Aqueous and Mixed Solvent System Analysis

The study of solvolysis reactions in non-aqueous and mixed solvent systems can provide further details about the reaction mechanism. For instance, the use of weakly nucleophilic but highly ionizing solvents like hexafluoroisopropanol (HFIP) can promote cationic reaction pathways. mdpi.com In such solvents, even benzoyl chlorides with electron-withdrawing groups can exhibit characteristics of an SN1 mechanism. mdpi.com

For this compound, a study in a series of mixed solvents (e.g., ethanol-water, acetone-water, TFE-water) would be illuminating. The variation in reaction rates and the application of the Grunwald-Winstein equation across these solvent systems would reveal the extent of solvent nucleophilic assistance and the degree of charge separation in the transition state. The kinetic solvent isotope effect (KSIE), determined by comparing reaction rates in, for example, methanol (B129727) (CH₃OH) and deuterated methanol (CH₃OD), can also help to distinguish between unimolecular and bimolecular mechanisms. sigmaaldrich.com

Reactivity of this compound with Diverse Nucleophiles

The reactivity of this compound with various nucleophiles is expected to be governed by the electrophilicity of the carbonyl carbon, which is modulated by the electronic effects of the substituents on the aromatic ring.

Esterification with Alcohols and Phenols

The reaction of this compound with alcohols and phenols yields the corresponding esters. This esterification is also a nucleophilic acyl substitution reaction. The reaction is generally slower than amidation due to the lower nucleophilicity of alcohols and phenols compared to amines. The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl byproduct and to act as a nucleophilic catalyst.

The electronic effects of the substituents on the benzoyl chloride will influence the rate of esterification in a similar manner to amidation. The enhanced electrophilicity of the carbonyl carbon due to the fluorine atoms should facilitate the attack by the alcohol or phenol (B47542).

Table 3: Representative Esterification Reactions

NucleophileProductReaction Conditions
EthanolEthyl 2,4-difluoro-3,5-dimethoxybenzoatePresence of a base (e.g., pyridine)
PhenolPhenyl 2,4-difluoro-3,5-dimethoxybenzoatePresence of a base (e.g., pyridine)

Friedel-Crafts Acylation with Aromatic and Heteroaromatic Substrates

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring. scilit.com The reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acyl chloride by forming a highly electrophilic acylium ion or a reactive acyl chloride-Lewis acid complex. wikipedia.orgbeilstein-journals.org

The success of the Friedel-Crafts acylation using this compound would depend on the reactivity of the aromatic or heteroaromatic substrate. The acylium ion generated from this compound would be the electrophile. The electron-withdrawing fluorine atoms on the benzoyl ring would not directly affect the electrophilicity of the resulting acylium ion to a large extent, as the positive charge is primarily on the carbonyl carbon.

The reaction would proceed with activated aromatic compounds (e.g., anisole, toluene) and many heteroaromatic compounds. Deactivated aromatic rings would be less suitable substrates. The regioselectivity of the acylation would be directed by the existing substituents on the substrate.

Table 4: Representative Friedel-Crafts Acylation Reactions

SubstrateCatalystPotential Product(s)
Benzene (B151609)AlCl₃(2,4-Difluoro-3,5-dimethoxyphenyl)(phenyl)methanone
AnisoleAlCl₃(2,4-Difluoro-3,5-dimethoxyphenyl)(4-methoxyphenyl)methanone (major) and ortho isomer
ThiopheneAlCl₃(2,4-Difluoro-3,5-dimethoxyphenyl)(thiophen-2-yl)methanone

Comparative Reactivity Studies of this compound with Related Acyl Halides (e.g., Benzoyl Fluorides)

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred and compared to related acyl halides, such as benzoyl fluorides, by applying established principles of physical organic chemistry. The reactivity of benzoyl halides in reactions like nucleophilic acyl substitution is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the halide as a leaving group.

In comparison, benzoyl fluorides are generally less reactive than their corresponding benzoyl chlorides. researchgate.net This difference in reactivity stems from two main factors. Firstly, the carbon-fluorine bond is stronger than the carbon-chlorine bond, making the fluoride (B91410) ion a poorer leaving group compared to the chloride ion. masterorganicchemistry.comcrunchchemistry.co.ukyoutube.com Secondly, the greater electronegativity of fluorine can lead to a stronger resonance effect (p-π conjugation) between the fluorine lone pairs and the carbonyl group, which can partially reduce the electrophilicity of the carbonyl carbon, although the inductive effect is also stronger. However, in the context of acyl halides, the leaving group ability is a dominant factor in determining reactivity. crunchchemistry.co.uk Acyl chlorides are among the most reactive of the carboxylic acid derivatives. fiveable.meyoutube.com

The general order of reactivity for acyl halides follows the trend of RCOI > RCOBr > RCOCl > RCOF. masterorganicchemistry.com This trend is inversely related to the carbon-halogen bond strength. Therefore, this compound is expected to be significantly more reactive than its corresponding fluoride analog, 2,4-Difluoro-3,5-dimethoxybenzoyl fluoride.

Reactions involving this compound, such as Friedel-Crafts acylation, would typically proceed under the influence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comchemguide.co.uk The catalyst coordinates to the chlorine atom, making it a better leaving group and generating a highly electrophilic acylium ion, which then reacts with the nucleophile. masterorganicchemistry.com Due to the lower reactivity of benzoyl fluorides, they often require harsher reaction conditions or more potent activators to achieve similar reaction rates to benzoyl chlorides. researchgate.net

The following interactive table provides a comparative overview of the expected reactivity characteristics of this compound and a generic benzoyl fluoride.

FeatureThis compoundBenzoyl Fluoride
Carbonyl Carbon Electrophilicity High (Enhanced by two -I fluorine atoms)Moderate to High
Leaving Group Ability Good (Chloride ion)Poor (Fluoride ion)
C-X Bond Strength Weaker (C-Cl)Stronger (C-F)
Overall Reactivity HighLow
Typical Reaction Conditions Milder, often with a Lewis acid catalystHarsher, may require stronger activators

This comparative analysis, based on fundamental chemical principles, suggests that this compound is a highly reactive acylating agent, with its reactivity profile being a product of both the inherent nature of the acyl chloride functionality and the electronic effects of its aromatic substituents.

Applications of 2,4 Difluoro 3,5 Dimethoxybenzoyl Chloride in Complex Molecule Synthesis and Chemical Research

Utilization as a Key Building Block for the Construction of Fluorinated Aromatic Scaffolds

The reactivity of the acyl chloride functional group makes 2,4-Difluoro-3,5-dimethoxybenzoyl chloride an excellent starting material for the construction of complex fluorinated aromatic compounds. Its utility stems from the ability to readily participate in a variety of coupling reactions, allowing for the straightforward introduction of the difluoro-dimethoxybenzoyl group.

The primary application of this compound is in acylation reactions. It readily reacts with a wide range of nucleophiles, including alcohols, amines, and phenols, to form the corresponding esters and amides. This reactivity is fundamental to its role as a building block, enabling chemists to covalently link the 2,4-difluoro-3,5-dimethoxyphenyl group to a target molecule. The presence of two fluorine atoms on the aromatic ring enhances the electrophilicity of the acyl chloride, often facilitating these reactions under mild conditions.

For example, in the synthesis of novel pharmaceutical candidates, a common strategy involves the acylation of a complex amine or alcohol with a functionalized benzoyl chloride. The resulting amide or ester linkage becomes an integral part of the final molecular structure, and the difluoro-dimethoxybenzoyl moiety can play a crucial role in binding interactions with biological targets.

Beyond simple acylation, this compound can be a precursor to more complex multifunctionalized aromatic systems. The fluorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, although this typically requires strong nucleophiles and forcing conditions due to the presence of two electron-donating methoxy (B1213986) groups. However, this potential for further functionalization adds to the versatility of this building block.

A more common approach to creating multifunctionalized aromatics from this precursor involves transformations of the acyl chloride group itself. For instance, it can be reduced to the corresponding alcohol or aldehyde, or it can participate in Friedel-Crafts acylation reactions to form new carbon-carbon bonds with other aromatic systems. These transformations allow for the elaboration of the initial building block into more complex scaffolds suitable for a wide range of applications.

The precursor to this compound, 2,4-Difluoro-3,5-dimethoxybenzoic acid, is recognized as a key intermediate in the synthesis of impurities of certain pharmaceuticals, such as moxifloxacin (B1663623), which underscores the relevance of this substitution pattern in complex molecule synthesis. researchgate.net

Role in the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The 2,4-difluoro-3,5-dimethoxyphenyl moiety is of significant interest in the design of bioactive molecules due to the unique properties imparted by the fluorine and methoxy substituents. Fluorine can enhance metabolic stability and binding affinity, while methoxy groups can participate in hydrogen bonding and influence conformation.

While direct synthesis of specific kinase inhibitors using this compound is not extensively documented in public literature, the structural motif it provides is highly relevant to this class of drugs. Many kinase inhibitors feature highly substituted aromatic rings that occupy the ATP-binding pocket of the enzyme. The difluoro-dimethoxybenzoyl group offers a scaffold that can be further elaborated to optimize interactions with the kinase.

The general strategy for designing kinase inhibitors often involves creating a library of analogues based on a core scaffold. In this context, this compound could be used to acylate various amine-containing fragments, rapidly generating a diverse set of candidate molecules. The fluorine atoms can form favorable interactions with amino acid residues in the kinase active site, and the methoxy groups can be positioned to interact with specific regions of the protein. The synthesis of various fluorinated and methoxylated benzoyl chlorides is a common practice in the development of such therapeutic agents.

Reaction Type Reactant Product Significance in Kinase Inhibitor Design
Amide CouplingPrimary or Secondary AmineN-substituted-2,4-difluoro-3,5-dimethoxybenzamideIntroduction of a key structural moiety for receptor binding.
EsterificationAlcohol or Phenol (B47542)2,4-difluoro-3,5-dimethoxybenzoate esterFormation of a linker or a core component of the inhibitor.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The design of the linker is crucial for the efficacy of the PROTAC.

While there are no specific examples in the provided literature of this compound being used in PROTAC synthesis, its chemical properties make it a plausible candidate for incorporation into PROTAC linkers. The acyl chloride can be used to attach the difluoro-dimethoxybenzoyl moiety to a linker containing a nucleophilic handle, such as an amine or alcohol. The rigidity and polarity of the aromatic ring could influence the conformation of the PROTAC, which is a critical factor in the formation of a productive ternary complex between the target protein and the E3 ligase.

Furthermore, the difluoro-dimethoxybenzoyl group itself could potentially be part of the warhead that binds to the protein of interest, with the acyl chloride serving as the attachment point for the linker. The development of novel PROTACs often involves the exploration of a wide range of chemical functionalities in the linker and warhead components to optimize degradation activity. nih.govnih.govresearchgate.netresearchgate.net

Precursor in Heterocyclic Compound Synthesis

Benzoyl chlorides are common precursors for the synthesis of a variety of heterocyclic compounds. The electrophilic nature of the acyl chloride allows it to participate in cyclization reactions with appropriately functionalized reaction partners.

For instance, reaction with 1,2- or 1,3-dinucleophiles can lead to the formation of five- or six-membered heterocyclic rings, respectively. An example would be the reaction with a 2-aminoaniline derivative, which could lead to the formation of a benzimidazole (B57391) ring system, a common scaffold in medicinal chemistry. Similarly, reaction with hydrazine (B178648) derivatives can be a pathway to various diazoles and other nitrogen-containing heterocycles.

The specific substitution pattern of this compound would be imparted to the resulting heterocyclic product. This allows for the synthesis of novel heterocyclic compounds with potentially interesting biological activities, driven by the electronic and steric properties of the difluoro-dimethoxybenzoyl moiety. The synthesis of quinazolines and other fused heterocyclic systems often utilizes substituted benzoyl chlorides as key starting materials. mdpi.com

Reactant Resulting Heterocyclic System (Potential)
2-AminoanilineBenzimidazole
Hydrazine1,3,4-Oxadiazole or Pyrazole derivatives
2-AminophenolBenzoxazole

Ring-Closing Reactions Involving the Acyl Chloride Functionality

The acyl chloride group is a highly reactive functional group that readily participates in acylation reactions. In the context of ring-closing reactions, this compound could theoretically be employed in intramolecular cyclizations to form various cyclic structures. For instance, if tethered to a nucleophilic group within the same molecule, such as an alcohol or an amine, it could undergo an intramolecular acylation to yield lactones or lactams, respectively.

However, a review of the current scientific literature does not provide specific examples of ring-closing reactions that utilize this compound. The research in this specific area appears to be limited or not publicly documented.

Synthesis of Novel Fluorinated and Methoxy-Substituted Heterocycles

The synthesis of fluorinated and methoxy-substituted heterocycles is an area of significant interest in medicinal chemistry due to the favorable properties that fluorine and methoxy groups can impart to bioactive molecules. researchgate.net The structure of this compound makes it a plausible precursor for the synthesis of such heterocycles.

For example, it could react with binucleophilic reagents to construct heterocyclic rings. Reaction with a hydrazine derivative could lead to the formation of pyrazoles or pyrazolones, while reaction with hydroxylamine (B1172632) could yield isoxazoles or isoxazolones. The fluorine and methoxy substituents on the benzoyl moiety would be incorporated into the final heterocyclic product, thus providing a route to novel substituted heterocycles.

Despite this potential, there is a lack of specific published research demonstrating the use of this compound in the synthesis of novel fluorinated and methoxy-substituted heterocycles.

Contributions to Polymer and Material Science Research (focusing on synthesis of monomers/polymers)

Acyl chlorides are commonly used as monomers in polymerization reactions, particularly in the formation of polyesters and polyamides through step-growth polymerization. The difluoro and dimethoxy substituents on this compound could impart unique properties to polymers derived from it, such as altered thermal stability, solubility, and electronic properties.

Theoretically, this compound could be copolymerized with diols to produce polyesters or with diamines to form polyamides. The resulting polymers would possess a regularly substituted aromatic unit, which could influence the polymer's morphology and material characteristics.

Nevertheless, a search of the scientific literature did not yield any studies on the application of this compound in polymer and material science research.

Stereoselective Transformations and Asymmetric Synthesis Involving this compound

In the field of stereoselective transformations and asymmetric synthesis, acyl chlorides can be used to introduce a benzoyl group to a chiral molecule. The substituted benzoyl group from this compound could serve as a chiral auxiliary or as a directing group in subsequent stereoselective reactions. The electronic nature of the fluorinated and methoxylated aromatic ring could influence the stereochemical outcome of such reactions.

However, there is no specific research available in the public domain that details the use of this compound in stereoselective transformations or asymmetric synthesis.

Computational Approaches in Understanding 2,4 Difluoro 3,5 Dimethoxybenzoyl Chloride Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No specific DFT studies on 2,4-Difluoro-3,5-dimethoxybenzoyl chloride were identified. Such studies would theoretically provide significant insights into its chemical behavior.

Prediction of Reaction Barriers and Transition State Geometries

There is no available research predicting the reaction barriers or transition state geometries for reactions involving this compound. This type of analysis is crucial for understanding reaction mechanisms and kinetics.

Analysis of Frontier Molecular Orbitals and Charge Distribution

A detailed analysis of the Frontier Molecular Orbitals (HOMO-LUMO) and the charge distribution for this compound is not present in the current body of scientific literature. This information would be key to predicting its reactivity and potential reaction sites.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

No publications detailing molecular dynamics simulations for this compound were found. These simulations would be instrumental in understanding its behavior in different solvent environments and its conformational flexibility, which can influence its reactivity.

In Silico Prediction of Spectroscopic Signatures for Mechanistic Elucidation

There are no dedicated studies on the in silico prediction of spectroscopic signatures (such as NMR, IR, or UV-Vis spectra) for this compound. Such computational predictions are often used to complement experimental data and aid in the elucidation of reaction mechanisms.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

No QSRR studies for a series of compounds including this compound have been published. QSRR studies would involve correlating the structural or electronic features of this and related molecules with their chemical reactivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-difluoro-3,5-dimethoxybenzoyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves chlorination of the corresponding benzoic acid derivative using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For fluorinated analogs, precursor functionalization (e.g., fluorination via Balz-Schiemann or nucleophilic aromatic substitution) precedes chlorination. Reaction optimization includes:

  • Temperature Control : Reflux in anhydrous solvents (e.g., DCM or DMF) to avoid hydrolysis .
  • Catalysts : Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution in electron-deficient aromatic systems .
  • Yield Monitoring : Isolation via vacuum distillation or crystallization (e.g., using ethanol-water mixtures) to achieve >70% purity. Confirm purity via GC-MS or HPLC .

Q. How is the stability of this compound assessed under varying storage conditions?

  • Methodological Answer : Stability studies involve:

  • Thermal Analysis : TGA/DSC to determine decomposition temperatures.
  • Hydrolytic Sensitivity : Test reactivity with moisture by exposing samples to controlled humidity (e.g., 40–80% RH) and monitoring chloride release via ion chromatography .
  • Storage Recommendations : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Use molecular sieves to absorb residual moisture .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR and X-ray crystallography data for fluorinated benzoyl chloride derivatives?

  • Methodological Answer : Contradictions often arise from dynamic conformational changes or crystal packing effects. Approaches include:

  • Variable-Temperature NMR : Identify rotational barriers of methoxy/fluoro groups (e.g., coalescence temperature studies) .
  • DFT Calculations : Compare experimental crystal structures with computational models (e.g., Gaussian or ORCA) to validate bond angles and torsional strain .
  • Synchrotron XRD : High-resolution data collection to detect subtle electron density variations in aromatic rings .

Q. How can the reactivity of this compound be tuned for selective amide bond formation in peptide coupling?

  • Methodological Answer :

  • Activation Reagents : Use HOBt/DIC or PyBOP to minimize racemization. Fluorine’s electron-withdrawing effect enhances acyl chloride electrophilicity, reducing reaction time .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state. Additives like DMAP accelerate coupling .
  • Competitive Side Reactions : Monitor for Friedel-Crafts adducts (common in electron-rich aryl systems) via LC-MS. Quench excess reagent with ice-cold methanol .

Q. What analytical methods differentiate this compound from its hydrolyzed byproduct (2,4-difluoro-3,5-dimethoxybenzoic acid)?

  • Methodological Answer :

  • FT-IR : Acyl chloride C=O stretch appears at ~1800 cm⁻¹ vs. ~1700 cm⁻¹ for carboxylic acids.
  • ¹⁹F NMR : Chemical shifts for fluorine substituents shift upfield by 1–2 ppm upon hydrolysis due to reduced electron withdrawal.
  • Titration : Quantify free chloride ions via AgNO₃ titration to assess hydrolysis extent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.